Methyl 5-bromo-4-cyano-2-nitrobenzoate
Overview
Description
“Methyl 5-bromo-4-cyano-2-nitrobenzoate” is a complex organic compound. It contains a methyl ester group (-COOCH3), a bromo group (-Br), a cyano group (-CN), and a nitro group (-NO2) attached to a benzene ring. These functional groups suggest that this compound could be involved in various chemical reactions .
Synthesis Analysis
While the exact synthesis pathway for this compound isn’t available, similar compounds are often synthesized through electrophilic aromatic substitution reactions . For instance, the nitro group could be introduced through nitration, the bromo group through bromination, and the cyano group through a cyanation reaction. The methyl ester group could be introduced through esterification .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, with the various substituents (bromo, cyano, nitro, and methyl ester groups) attached at the 2nd, 4th, 5th, and carboxylate positions, respectively .Chemical Reactions Analysis
The compound could potentially undergo various reactions due to the presence of its functional groups. For example, the nitro group could be reduced to an amine, the bromo group could participate in nucleophilic substitution reactions, and the cyano group could be hydrolyzed to a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro, cyano, and ester groups would likely make this compound relatively polar. Its melting and boiling points would be expected to be relatively high due to the presence of these polar groups .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 5-bromo-4-cyano-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c1-16-9(13)6-3-7(10)5(4-11)2-8(6)12(14)15/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGKSIIIKBWRBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)Br)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.